布洛芬吡哆醛磷酸酯

描述

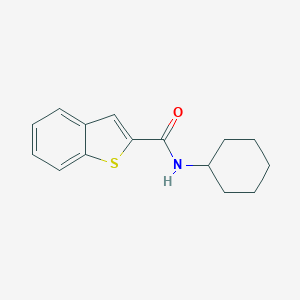

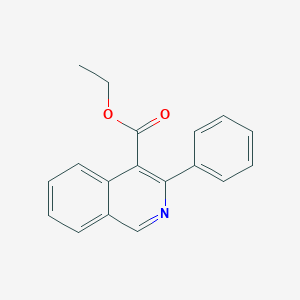

Buflomedil pyridoxal phosphate, also known as Buflomedil pyridoxal phosphate, is a useful research compound. Its molecular formula is C25H35N2O10P and its molecular weight is 554.5 g/mol. The purity is usually 95%.

The exact mass of the compound Buflomedil pyridoxal phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Buflomedil pyridoxal phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Buflomedil pyridoxal phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生化反应中的作用

布洛芬吡哆醛磷酸酯在各种生化反应中发挥着重要作用,特别是在氨基酸和神经递质代谢中 . 它是维生素B6的代谢活性形式,促进这些反应 .

酶的激活

依赖于吡哆醛5'-磷酸(PLP)的酶,维生素B6的代谢活性形式,在生物学和医学中都具有重要意义 . 这些酶参与各种重要的细胞代谢途径 .

维生素B6的代谢

生物体以非磷酸化形式吸收维生素B6,并在细胞内通过吡哆醛激酶(PLK)和吡哆(胺)-5'-磷酸氧化酶(PNPOx)磷酸化 . 布洛芬吡哆醛磷酸酯在这个过程中起着关键作用 .

神经健康

PNPOx活性由于先天性错误而导致的缺陷会导致严重的神经病变,特别是新生儿癫痫性脑病 . 因此,布洛芬吡哆醛磷酸酯有可能用于与这些神经疾病相关的研究 .

结构生物学

布洛芬吡哆醛磷酸酯参与酶的结构生物学。 它通常在活性位点具有保守的赖氨酸残基,用于PLP结合 . 赖氨酸残基的ε-氨基与PLP的醛基形成席夫碱结构

作用机制

Target of Action

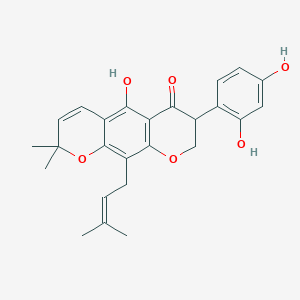

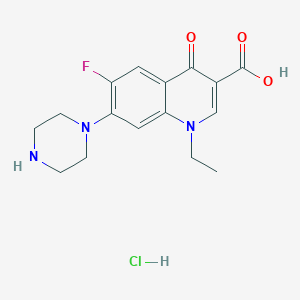

Buflomedil pyridoxal phosphate is a compound that decomposes into two high-bioactivity substances in the body: pyridoxal phosphate and buflomedil . Pyridoxal phosphate acts as a coenzyme in all transamination reactions, and in some oxylation and deamination reactions of amino acids . It is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) .

Mode of Action

Pyridoxal phosphate, as a coenzyme of transaminase, participates in the biological metabolism of proteins . It promotes the transformation of damaged vascular endothelium’s cysteine (a substance that can cause arterial intima deformation and peeling) into harmless cysteine ether . Buflomedil inhibits α-receptors to dilate microvessels, increases the deformability of red blood cells, blocks calcium ion channels, and reduces tissue oxygen consumption .

Biochemical Pathways

Pyridoxal phosphate is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) . It acts as a coenzyme for numerous reactions, including those changed in cancer and/or associated with the disease prognosis .

Pharmacokinetics

The pharmacokinetics of buflomedil were found to be linear within the dose ranges studied (50 to 200 mg for i.v. injection and 150 to 450 mg for oral administration) . In the oral study, the mean biological half-life of the drug was 2.97 h, while after intravenous dose it was 3.25 h . The apparent volume of distribution after the pseudodistribution equilibrium (F dβ) and volume of distribution at the steady state (V dss) were 1.43±0.24 l/kg and 1.32±0.26 l/kg, respectively . The mean urinary recovery of intact drug and the metabolite, paradesmethyl buflomedil, after intravenous dosing, were 23.6% and 18.7%, respectively, while after oral dosing, they were 18% and 14.8%, respectively .

Result of Action

Buflomedil pyridoxal phosphate can effectively improve the blood and nutrient supply of the body’s lesion tissues and accelerate the repair of damaged tissues . It can dilate peripheral blood vessels in animals, has no toxic side effects on the central nervous system and vegetative nerves, and has no significant effect on arterial blood pressure and heart rate .

Action Environment

The action of Buflomedil pyridoxal phosphate can be influenced by various environmental factors. For instance, it has been noted that the drug can occasionally cause arterial blood pressure to drop slightly when taken, and patients with orthostatic hypotension should take it under the guidance of a doctor . Patients with liver and kidney dysfunction should use this drug with caution .

属性

IUPAC Name |

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate;4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4.C8H10NO6P/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h11-12H,4-10H2,1-3H3;2-3,11H,4H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDMMTLRXJOJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N2O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146222 | |

| Record name | Buflomedil pyridoxal phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104018-07-7 | |

| Record name | Buflomedil pyridoxal phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104018077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buflomedil pyridoxal phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of Buflomedil pyridoxal phosphate affect the thermal properties of poly(vinyl alcohol)?

A1: The addition of Buflomedil pyridoxal phosphate (BPP) to poly(vinyl alcohol) (PVA) leads to several noticeable changes in the polymer's thermal properties:

- Increased glass transition temperature (Tg): Blends of PVA and BPP exhibit a higher Tg compared to pure PVA. This deviation from the expected Tg values for simple mixtures suggests specific interactions between the polar groups of BPP and PVA [].

- Reduced melting temperature (Tm) and crystallinity: Incorporating BPP into the PVA matrix disrupts the polymer's ability to crystallize, resulting in a lower Tm and overall crystallinity. This effect becomes more pronounced with increasing BPP concentration [].

- Shift towards nonreversing melting: While pure PVA primarily exhibits reversing melting behavior, the presence of BPP causes a shift towards nonreversing melting. This indicates changes in the melting and recrystallization kinetics of PVA within the blend [].

Q2: What analytical techniques were employed to investigate the interaction between Buflomedil pyridoxal phosphate and poly(vinyl alcohol)?

A2: The researchers utilized Temperature-modulated Differential Scanning Calorimetry (TMDSC) as the primary analytical technique to study the thermal properties of PVA-BPP blends []. TMDSC allows for the separation of reversing and nonreversing thermal events, providing valuable insights into the melting and crystallization behavior of the polymer blend. Additionally, Thermogravimetric Analysis (TGA) was employed to assess the thermal stability of the blends, further supporting the presence of interactions between PVA and BPP [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)

![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)

![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)